Cas no 67777-12-2 (3-Methylbutanimidamide)

3-Methylbutanimidamide 化学的及び物理的性質
名前と識別子
-
- 3-Methylbutanimidamide
- 3-Methyl-Butyramidine
- 3-methylbutanamidine
- AC1NNFCO
- AG-G-56848
- Ambcb4012906
- CTK5C6665
- isobutyl amidine
- isovaleramidine
- SCHEMBL295045
- AKOS000194830
- NWMAYMXDONWXTE-UHFFFAOYSA-N
- DTXSID80407997
- 67777-12-2
- EN300-65043
- 3-Methylbutanimidamide x1hcl
-
- MDL: MFCD05663314
- インチ: InChI=1S/C5H12N2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H3,6,7)
- InChIKey: NWMAYMXDONWXTE-UHFFFAOYSA-N
- SMILES: CC(C)CC(=N)N
計算された属性
- 精确分子量: 100.10016
- 同位素质量: 100.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 66.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9A^2
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 0.95
- Boiling Point: 134.3°C at 760 mmHg
- フラッシュポイント: 35°C
- Refractive Index: 1.468
- PSA: 49.87
3-Methylbutanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65043-0.05g |
3-methylbutanimidamide |
67777-12-2 | 0.05g |
$195.0 | 2023-02-13 | ||
Enamine | EN300-65043-0.5g |
3-methylbutanimidamide |
67777-12-2 | 0.5g |
$223.0 | 2023-02-13 | ||
Enamine | EN300-65043-0.1g |
3-methylbutanimidamide |
67777-12-2 | 0.1g |
$204.0 | 2023-02-13 | ||
Enamine | EN300-65043-0.25g |
3-methylbutanimidamide |
67777-12-2 | 0.25g |
$213.0 | 2023-02-13 | ||
Enamine | EN300-65043-1.0g |
3-methylbutanimidamide |
67777-12-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-65043-10.0g |
3-methylbutanimidamide |
67777-12-2 | 10.0g |
$996.0 | 2023-02-13 | ||
Enamine | EN300-65043-2.5g |
3-methylbutanimidamide |
67777-12-2 | 2.5g |
$385.0 | 2023-02-13 | ||
Enamine | EN300-65043-5.0g |
3-methylbutanimidamide |
67777-12-2 | 5.0g |
$639.0 | 2023-02-13 |
3-Methylbutanimidamide 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
3-Methylbutanimidamideに関する追加情報
Professional Introduction to Compound with CAS No 67777-12-2 and Product Name 3-Methylbutanimidamide
3-Methylbutanimidamide, identified by the Chemical Abstracts Service Number (CAS No) 67777-12-2, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The 3-Methylbutanimidamide structure, featuring a butyl chain with a methyl substituent and an imidamide functional group, presents a versatile scaffold for further chemical modifications and biological evaluations.
The imidamide moiety in 3-Methylbutanimidamide is particularly noteworthy, as it is a common pharmacophore found in various bioactive molecules. Imidamides have been extensively studied for their role in modulating biological pathways, particularly in the development of drugs targeting inflammation, pain, and metabolic disorders. The presence of the methyl group on the butyl chain introduces additional conformational flexibility, which can be exploited to optimize binding affinity and pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of 3-Methylbutanimidamide with biological targets with greater precision. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery programs. For instance, preliminary docking studies have indicated potential binding interactions with COX-2 and PDE4 enzymes, which are implicated in inflammatory responses and neurotransmitter regulation, respectively.
The synthesis of 3-Methylbutanimidamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of methyl butanoate with ammonia or ammonium acetate, followed by cyclization under acidic or basic conditions. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, such as catalytic hydrogenation and microwave-assisted reactions, which reduce waste generation and energy consumption.
In the realm of medicinal chemistry, 3-Methylbutanimidamide has been explored as a precursor for more complex derivatives. By introducing various substituents into the imidamide core, researchers can fine-tune the pharmacological properties of the compound. For example, fluorinated analogs of 3-Methylbutanimidamide have shown enhanced metabolic stability and improved bioavailability in preclinical studies. These modifications highlight the importance of structural diversity in drug development.
The pharmacological profile of 3-Methylbutanimidamide is further illuminated by its interaction with cellular pathways. Studies using immortalized cell lines have demonstrated that 3-Methylbutanimidamide can modulate intracellular signaling cascades involved in apoptosis and cell proliferation. Additionally, its ability to cross cell membranes suggests potential applications in topical formulations or oral delivery systems. These findings are particularly relevant in the context of developing treatments for chronic diseases where sustained drug release is critical.
Regulatory considerations play a crucial role in the development and commercialization of compounds like 3-Methylbutanimidamide. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards for clinical trials and market approval. Collaborative efforts between academic institutions and pharmaceutical companies have facilitated rapid translation of laboratory findings into clinical candidates. This synergy is essential for advancing innovative therapeutics that address unmet medical needs.
The future prospects of 3-Methylbutanimidamide are promising, given its structural versatility and biological relevance. Ongoing research aims to elucidate its mechanism of action through advanced biochemical assays and genetic knockout models. By integrating high-throughput screening technologies with structure-activity relationship (SAR) studies, researchers can accelerate the discovery of novel derivatives with improved therapeutic efficacy. Such interdisciplinary approaches are key to unlocking the full potential of 3-Methylbutanimidamide in drug development.
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